Phosphoric Acid Octyl Ester
Overview
Description
Phosphoric Acid Octyl Ester is an organic compound that belongs to the class of phosphate esters. These esters are formed by the reaction of phosphoric acid with alcohols. This compound is particularly notable for its surfactant properties, making it useful in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphoric Acid Octyl Ester can be synthesized through the esterification of phosphoric acid with octanol. The reaction typically involves heating phosphoric acid with octanol in the presence of a catalyst such as sulfuric acid. The reaction conditions include maintaining a temperature of around 100°C to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes where phosphoric acid and octanol are fed into a reactor. The reaction mixture is then heated, and the ester is separated from the reaction mixture through distillation. This method ensures a high yield and purity of the ester .
Chemical Reactions Analysis
Types of Reactions: Phosphoric Acid Octyl Ester undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Major Products Formed:
Hydrolysis: Phosphoric acid and octanol.
Oxidation: Phosphoric acid derivatives.
Substitution: Various substituted phosphate esters depending on the nucleophile used.
Scientific Research Applications
Phosphoric Acid Octyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the study of membrane proteins and as a solubilizing agent for biological membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the production of detergents, lubricants, and anti-static agents.
Mechanism of Action
The mechanism of action of Phosphoric Acid Octyl Ester primarily involves its surfactant properties. The molecule has a hydrophilic phosphate head and a hydrophobic octyl tail, allowing it to reduce surface tension and stabilize emulsions. This property is crucial in its role as an emulsifying agent and in solubilizing hydrophobic compounds .
Comparison with Similar Compounds
- Phosphoric Acid Ethyl Ester
- Phosphoric Acid Butyl Ester
- Phosphoric Acid Hexyl Ester
Comparison: Phosphoric Acid Octyl Ester is unique due to its longer hydrophobic tail compared to other phosphate esters like Phosphoric Acid Ethyl Ester and Phosphoric Acid Butyl Ester. This longer tail enhances its surfactant properties, making it more effective in applications requiring strong emulsifying agents .
This compound stands out for its balance between hydrophilic and hydrophobic properties, making it versatile in various industrial and research applications.
Properties
IUPAC Name |
bis(2-ethylhexyl) hydrogen phosphate;2-ethylhexyl dihydrogen phosphate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H35O4P.C8H19O4P/c1-5-9-11-15(7-3)13-19-21(17,18)20-14-16(8-4)12-10-6-2;1-3-5-6-8(4-2)7-12-13(9,10)11/h15-16H,5-14H2,1-4H3,(H,17,18);8H,3-7H2,1-2H3,(H2,9,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQLVNWWHQLSDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COP(=O)(O)O.CCCCC(CC)COP(=O)(O)OCC(CC)CCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H54O8P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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